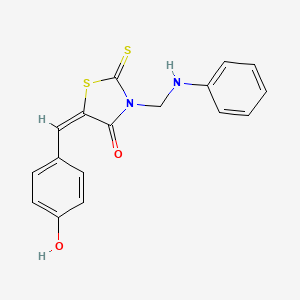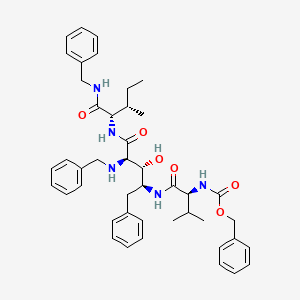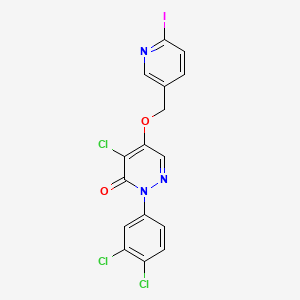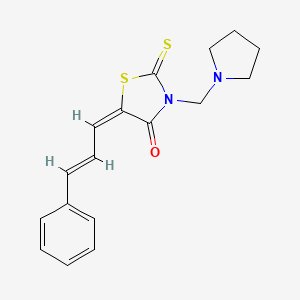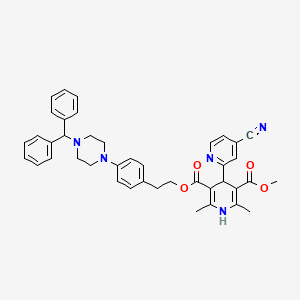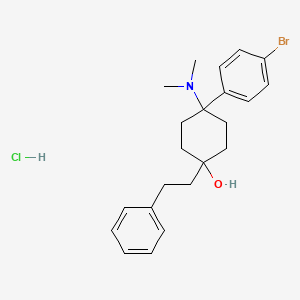
(E)-4-Methoxybenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-Methoxybenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group (-NH-NH2) attached to a methoxybenzeneacetic acid moiety and a (2-chlorophenyl)methylene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Methoxybenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide typically involves the condensation reaction between 4-methoxybenzeneacetic acid hydrazide and 2-chlorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound.
化学反応の分析
Types of Reactions
(E)-4-Methoxybenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The methoxy and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted benzeneacetic acid derivatives.
科学的研究の応用
(E)-4-Methoxybenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
作用機序
The mechanism of action of (E)-4-Methoxybenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazone linkage can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The methoxy and chloro substituents can also affect the compound’s pharmacokinetics and pharmacodynamics.
類似化合物との比較
Similar Compounds
4-Methoxybenzeneacetic acid hydrazide: Lacks the (2-chlorophenyl)methylene group, resulting in different chemical and biological properties.
(2-Chlorophenyl)methylene hydrazide: Lacks the 4-methoxybenzeneacetic acid moiety, leading to variations in reactivity and applications.
Benzeneacetic acid hydrazides:
Uniqueness
(E)-4-Methoxybenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both methoxy and chloro substituents, along with the hydrazone linkage, makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
133661-81-1 |
|---|---|
分子式 |
C16H15ClN2O2 |
分子量 |
302.75 g/mol |
IUPAC名 |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15ClN2O2/c1-21-14-8-6-12(7-9-14)10-16(20)19-18-11-13-4-2-3-5-15(13)17/h2-9,11H,10H2,1H3,(H,19,20)/b18-11+ |
InChIキー |
PEWQEXBKAQCQFH-WOJGMQOQSA-N |
異性体SMILES |
COC1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=CC=C2Cl |
正規SMILES |
COC1=CC=C(C=C1)CC(=O)NN=CC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


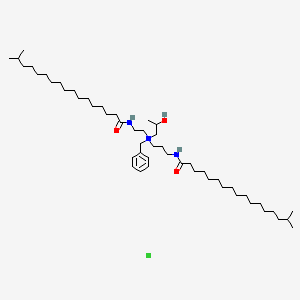
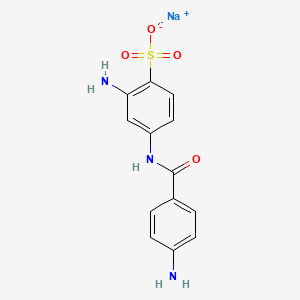
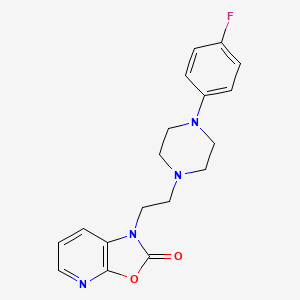
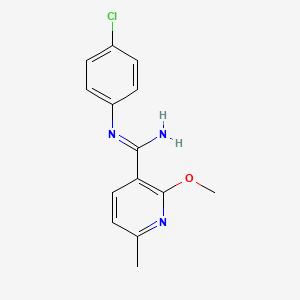



![13-(2-ethoxyphenyl)-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B15187925.png)
